molecular formula C21H17F2N3O3 B5210090 2-acetyl-4,4-dicyano-N-(3,4-difluorophenyl)-3-(2-methoxyphenyl)butanamide

2-acetyl-4,4-dicyano-N-(3,4-difluorophenyl)-3-(2-methoxyphenyl)butanamide

Cat. No. B5210090
M. Wt: 397.4 g/mol
InChI Key: FMPOUILSBSOVMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-acetyl-4,4-dicyano-N-(3,4-difluorophenyl)-3-(2-methoxyphenyl)butanamide, also known as DPAF, is a chemical compound that has been widely used in scientific research. It belongs to the family of cyanoacrylamide-based inhibitors, which are known for their ability to inhibit various enzymes and proteins. DPAF has been studied extensively for its potential applications in the field of medicinal chemistry, drug discovery, and cancer research.

Mechanism of Action

The mechanism of action of 2-acetyl-4,4-dicyano-N-(3,4-difluorophenyl)-3-(2-methoxyphenyl)butanamide involves its ability to inhibit the activity of various enzymes and proteins. It has been found to bind to the active site of enzymes and proteins, thereby preventing their normal function. 2-acetyl-4,4-dicyano-N-(3,4-difluorophenyl)-3-(2-methoxyphenyl)butanamide has also been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway.
Biochemical and Physiological Effects:
2-acetyl-4,4-dicyano-N-(3,4-difluorophenyl)-3-(2-methoxyphenyl)butanamide has been shown to exhibit various biochemical and physiological effects. It has been found to inhibit the activity of various enzymes and proteins, which can lead to the disruption of various cellular processes. 2-acetyl-4,4-dicyano-N-(3,4-difluorophenyl)-3-(2-methoxyphenyl)butanamide has also been shown to induce apoptosis in cancer cells, which can lead to the inhibition of tumor growth.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-acetyl-4,4-dicyano-N-(3,4-difluorophenyl)-3-(2-methoxyphenyl)butanamide in lab experiments is its potent inhibitory activity against various enzymes and proteins. This makes it a valuable tool for studying the function of these molecules in various cellular processes. However, one of the limitations of using 2-acetyl-4,4-dicyano-N-(3,4-difluorophenyl)-3-(2-methoxyphenyl)butanamide is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of 2-acetyl-4,4-dicyano-N-(3,4-difluorophenyl)-3-(2-methoxyphenyl)butanamide. One potential direction is the development of 2-acetyl-4,4-dicyano-N-(3,4-difluorophenyl)-3-(2-methoxyphenyl)butanamide-based inhibitors for the treatment of various diseases, including cancer and viral infections. Another potential direction is the investigation of the structure-activity relationship of 2-acetyl-4,4-dicyano-N-(3,4-difluorophenyl)-3-(2-methoxyphenyl)butanamide, which can lead to the development of more potent inhibitors. Additionally, the study of the pharmacokinetics and pharmacodynamics of 2-acetyl-4,4-dicyano-N-(3,4-difluorophenyl)-3-(2-methoxyphenyl)butanamide can provide valuable information for its clinical development.

Synthesis Methods

The synthesis of 2-acetyl-4,4-dicyano-N-(3,4-difluorophenyl)-3-(2-methoxyphenyl)butanamide involves the reaction of 3-(2-methoxyphenyl)-2-propen-1-one with malononitrile and 3,4-difluorobenzaldehyde in the presence of a catalytic amount of piperidine. The resulting product is then treated with acetic anhydride to yield the final compound, 2-acetyl-4,4-dicyano-N-(3,4-difluorophenyl)-3-(2-methoxyphenyl)butanamide.

Scientific Research Applications

2-acetyl-4,4-dicyano-N-(3,4-difluorophenyl)-3-(2-methoxyphenyl)butanamide has been extensively studied for its potential applications in the field of medicinal chemistry and drug discovery. It has been found to exhibit potent inhibitory activity against various enzymes and proteins, including cathepsin B, HCV NS3 protease, and MMP-9. 2-acetyl-4,4-dicyano-N-(3,4-difluorophenyl)-3-(2-methoxyphenyl)butanamide has also been investigated for its potential anticancer activity, as it has been shown to induce apoptosis in cancer cells.

properties

IUPAC Name

2-acetyl-4,4-dicyano-N-(3,4-difluorophenyl)-3-(2-methoxyphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F2N3O3/c1-12(27)19(21(28)26-14-7-8-16(22)17(23)9-14)20(13(10-24)11-25)15-5-3-4-6-18(15)29-2/h3-9,13,19-20H,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMPOUILSBSOVMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C(C1=CC=CC=C1OC)C(C#N)C#N)C(=O)NC2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-acetyl-4,4-dicyano-N-(3,4-difluorophenyl)-3-(2-methoxyphenyl)butanamide

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